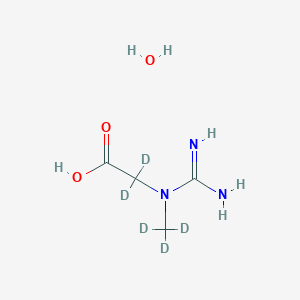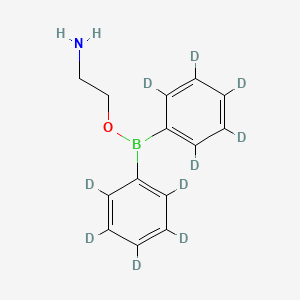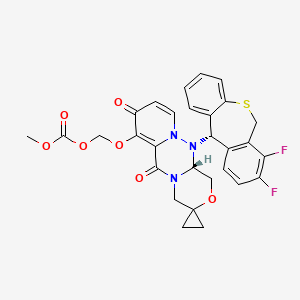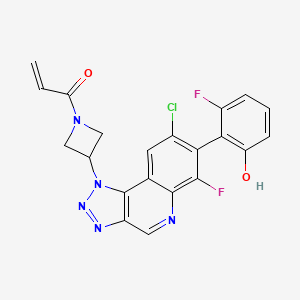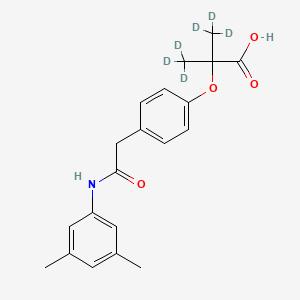
Lanicemine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanicemine itself is a low-trapping N-methyl-D-aspartate receptor antagonist that was under development by AstraZeneca for the management of severe and treatment-resistant depression . Lanicemine-d5 is primarily used in scientific research as a reference standard and for various analytical purposes .
Méthodes De Préparation
The synthesis of lanicemine-d5 involves the incorporation of deuterium atoms into the phenyl ring of lanicemine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Lanicemine-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, particularly involving the pyridine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Lanicemine-d5 is used extensively in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: To study the pharmacokinetics and metabolism of lanicemine by tracking the deuterium-labeled compound.
Medicine: In preclinical studies to investigate the potential therapeutic effects of lanicemine and its analogs.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Lanicemine-d5, like lanicemine, exerts its effects by blocking the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate neurotransmission and has been shown to produce antidepressant-like effects in preclinical studies. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
Comparaison Avec Des Composés Similaires
Lanicemine-d5 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
Ketamine: Another NMDA receptor antagonist with rapid-acting antidepressant effects but with more pronounced psychotomimetic side effects.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Diphenidine: A diarylethylamine with NMDA receptor antagonist properties.
Methoxphenidine: Another diarylethylamine with similar pharmacological effects .
This compound’s uniqueness lies in its reduced psychotomimetic side effects compared to ketamine and its utility as a labeled compound for research purposes.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
203.29 g/mol |
Nom IUPAC |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D |
Clé InChI |
FWUQWDCOOWEXRY-LSFNQILDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


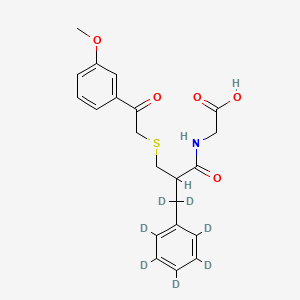
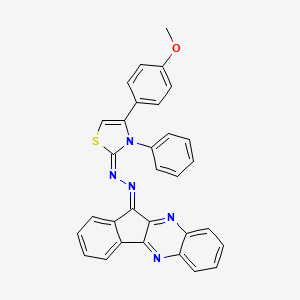
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
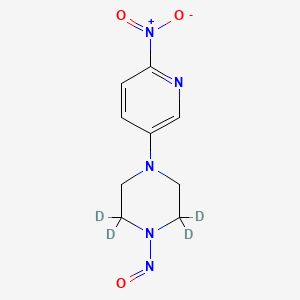
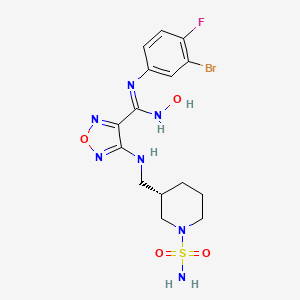
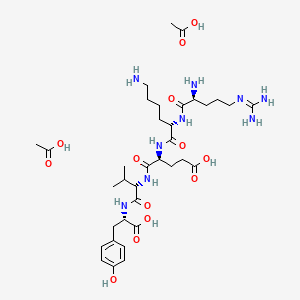

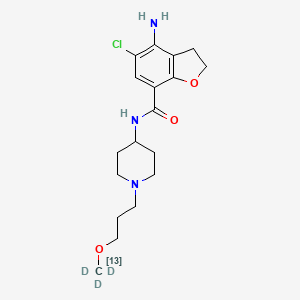
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
